molecular formula C14H18O7 B1590747 Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 25293-64-5

Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

Cat. No. B1590747
CAS RN: 25293-64-5
M. Wt: 298.29 g/mol
InChI Key: ITZGNPZZAICLKA-UHFFFAOYSA-N
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Description

“Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate” is a chemical compound with the molecular formula C14H18O7 . It has an average mass of 298.289 Da and a monoisotopic mass of 298.105255 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of two oxiranylmethyl groups attached to a 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate core . The structure is also available as a 3D model .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.289 Da . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Photo-patternable Cross-Linked Epoxy System

Huh et al. (2009) synthesized bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and related polymers for developing a novel photo-patternable cross-linked epoxy system. This system is applicable in patternable bottom antireflective coating materials for deep UV lithography due to its high reflective index and absorption at 248 nm (Huh et al., 2009).

Potential Antitumor Agents

Anderson, Dewey, and Mulumba (1979) explored derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene for their potential as antitumor agents. One compound, dimethyl 2,3-bis(acetoxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate, showed significant potency in leukemia L1210 tissue culture assay (Anderson, Dewey, & Mulumba, 1979).

Synthesis of Polyfunctional and Heterocyclic Compounds

Sedenkova et al. (2022) studied the synthesis of novel spirocyclic bis(oxiranes) containing cyclooctane core. These compounds are crucial in organic chemistry and drug design for the regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds (Sedenkova et al., 2022).

Reactivity Pattern of Bis(propargyloxy)Disulfides

Braverman et al. (2011) prepared substituted bis(propargyloxy) disulfides, exploring their reactivity and identifying novel product types such as dithiabicyclo[3.1.1]heptan-2-one 6-oxide derivatives. These findings are significant for understanding tandem rearrangements and cyclizations in organic synthesis (Braverman, Pechenick-Azizi, Gottlieb, & Sprecher, 2011).

Living Ring-Opening Metathesis Polymerizations

Perrott and Novak (1996) conducted living ring-opening metathesis polymerizations of bis(phenylmethyl) cis-cyclobutene-3,4-dicarboxylate and cis-3,4-bis(2-oxa-3-phenylpropyl)cyclobutene. These polymerizations are significant in developing materials with blocks bearing protic functionalities (Perrott & Novak, 1996).

Synthesis of Novel Zinc(II) Macrocyclic Schiff-Base Complexes

Keypour, Khanmohammadi, Wainwright, and Taylor (2003) synthesized heptadentate Zn(II) macrocyclic bis(pendant donor) Schiff-base complexes, which are important in coordination chemistry and potentially in catalysis (Keypour, Khanmohammadi, Wainwright, & Taylor, 2003).

Diels-Alder Reaction with Quinones

Suzuki, Kubomura, and Takayama (1991) conducted Diels-Alder reactions with 4, 6-dihydrothieno[3, 4-c]furan-5, 5-dioxide and quinones, synthesizing quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes. These reactions are pivotal for synthesizing building blocks for antineoplastic antibiotics (Suzuki, Kubomura, & Takayama, 1991).

Enantioselective Sulfinate Elimination Reaction

Jones, Simpkins, and Giblin (1998) used a novel enantioselective sulfinate elimination reaction in the asymmetric synthesis of epibatidine, highlighting an innovative approach in organic synthesis (Jones, Simpkins, & Giblin, 1998).

properties

IUPAC Name

bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c15-13(19-5-7-3-17-7)9-1-11-12(21-11)2-10(9)14(16)20-6-8-4-18-8/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZGNPZZAICLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2C1O2)C(=O)OCC3CO3)C(=O)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36595-37-6
Record name 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid, 3,4-bis(2-oxiranylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36595-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30528005
Record name Bis[(oxiran-2-yl)methyl] 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

CAS RN

25293-64-5
Record name Bis[(oxiran-2-yl)methyl] 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
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Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
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